molecular formula C8H10N2O3S B2954835 Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate CAS No. 162498-44-4

Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate

Cat. No.: B2954835
CAS No.: 162498-44-4
M. Wt: 214.24
InChI Key: LVLJUGZMVXFFKV-UHFFFAOYSA-N
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Description

Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate is a chemical compound with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate typically involves the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often require a catalyst, such as p-toluenesulfonic acid (TsOH), and may be promoted by microwave irradiation under solvent-free conditions to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the Biginelli reaction, ensuring consistent quality and yield. The process would require careful control of reaction parameters, such as temperature, pressure, and reaction time, to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield corresponding amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate is used as a building block for the synthesis of more complex molecules. Its reactivity and versatility make it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the development of antimicrobial and anticancer agents. Its derivatives have been evaluated for their efficacy against various pathogens and cancer cell lines.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. Studies have indicated its use in the treatment of infections and certain types of cancer.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the derivative and the biological system .

Comparison with Similar Compounds

  • Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound is structurally similar but has different substituents on the phenyl ring.

  • 6-methyl-4- {1- [2- (4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester: This compound has been evaluated for its antimicrobial and anticancer potential.

Uniqueness: Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate stands out due to its specific structural features and the range of biological activities it exhibits. Its versatility in chemical synthesis and potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

methyl 2-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-4-5(3-6(11)13-2)7(12)10-8(14)9-4/h3H2,1-2H3,(H2,9,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLJUGZMVXFFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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